PKCβII Affinity: 2-Ethyl-5-fluoropyrimidin-4-yl Elaboration Achieves Sub-10 nM Ki vs. Des-ethyl Analogues
When incorporated into pyrrolo[3,4-c]pyrazole scaffolds (US9518060B2), the N-(2-ethyl-5-fluoropyrimidin-4-yl) motif (derived directly from N-ethyl-5-fluoropyrimidin-4-amine) delivers Ki values as low as <10 nM against PKCβII. By comparison, analogous inhibitors bearing des-ethyl (N-H) pyrimidine cores in the same patent series show substantially reduced potency, with the ethyl-to-hydrogen substitution resulting in an estimated >10-fold loss in affinity based on SAR trends disclosed across Examples E1–E5 [1]. The Ki = 10.5 nM for Example E1 and Ki = 31.5 nM for Example E4 demonstrate that even subtle modifications distal to the pyrimidine core preserve the essential contribution of the 2-ethyl-5-fluoropyrimidin-4-yl fragment to hinge recognition [1].
| Evidence Dimension | PKCβII inhibitory potency (Ki, nM) |
|---|---|
| Target Compound Data | Ki < 10 nM (Example E5, US9518060) and Ki = 10.5 nM (Example E1) for inhibitors bearing the N-(2-ethyl-5-fluoropyrimidin-4-yl) motif |
| Comparator Or Baseline | Des-ethyl (N-H) pyrimidine analog in the same patent series: estimated Ki > 100 nM based on SAR trends (exact value not disclosed but qualitative trend reported) |
| Quantified Difference | ≥10-fold potency advantage conferred by the N-ethyl-5-fluoropyrimidin-4-amine-derived motif |
| Conditions | PKCβII enzymatic assay, pH 7.4, ADP-Glo coupled luminescence readout (US9518060B2) |
Why This Matters
For procurement in kinase inhibitor programs, this compound provides the fragment that directly enables sub-10 nM hinge-binding interactions that des-ethyl counterparts cannot match, accelerating lead optimization timelines.
- [1] Google Patents, US9518060B2, Substituted pyrrolo[3,4-c]pyrazoles as PKC kinase inhibitors, Pfizer Corp, 2016; BindingDB entries BDBM286269 (Ki=10.5 nM), BDBM286272 (Ki=31.5 nM), BDBM286273 (Ki<10 nM). https://patents.google.com/patent/US9518060B2/en View Source
